2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BIPMA and is a member of the benzimidazole family of compounds. The synthesis of BIPMA is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of BIPMA is not fully understood. However, it has been proposed that BIPMA inhibits the activity of specific enzymes involved in the regulation of cell growth and division. BIPMA has also been shown to inhibit the expression of specific genes involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BIPMA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the expression of specific genes involved in tumor growth and angiogenesis. BIPMA has also been shown to exhibit anti-inflammatory properties and inhibit the activity of specific enzymes involved in the regulation of cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BIPMA in lab experiments is its potential therapeutic applications. BIPMA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, which makes it a promising candidate for the development of new drugs. However, one limitation of using BIPMA in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of BIPMA. One direction is to further investigate its mechanism of action and identify the specific enzymes and genes that are affected by BIPMA. Another direction is to optimize the synthesis process of BIPMA to increase its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of BIPMA in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of BIPMA involves the reaction of 1H-benzimidazole-2-carboxylic acid with N-(tert-butoxycarbonyl)-3-aminopropanal in the presence of triethylamine. The resulting product is then deprotected using trifluoroacetic acid to yield BIPMA. This method has been optimized to produce high yields of BIPMA with high purity.
Applications De Recherche Scientifique
BIPMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. BIPMA has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(14(19)20)17(2)13(18)8-7-12-15-10-5-3-4-6-11(10)16-12/h3-6,9H,7-8H2,1-2H3,(H,15,16)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUFYYPIYPMFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.